Methyl 3-(4-methoxyphenyl)propanoate
Overview
Description
Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is an organic compound with the molecular formula C11H14O3. It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group attached to the benzene ring. This compound is commonly used in the synthesis of various fine chemicals and has applications in the fields of chemistry, biology, and industry .
Mechanism of Action
Target of Action
Methyl 3-(4-methoxyphenyl)propanoate is a natural product used for research related to life sciences
Mode of Action
It has been suggested that it may function as a nitrification inhibitor in soil and modulate plant growth and root system architecture .
Biochemical Pathways
The compound has been found to induce metabolic changes in Perilla frutescens, a type of medicinal and edible plant . It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway showed opposite expression patterns between the roots and leaves, thereby resulting in the differential accumulation of secondary metabolites in the roots and leaves .
Result of Action
This compound has been found to reduce primary root growth but markedly induce lateral root formation in perilla seedlings . It also modulates the equilibrium of reactive oxygen species (ROS) and the components of lignin and phenolic compounds, thereby affecting plant growth and secondary metabolite accumulation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been suggested that this compound functions as a nitrification inhibitor in soil , indicating that soil conditions could potentially impact its effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl p-methoxyhydrocinnamate can be synthesized through the esterification of p-methoxyhydrocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the production of methyl p-methoxyhydrocinnamate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Methyl p-methoxyhydrocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of p-methoxybenzoic acid or p-methoxybenzaldehyde.
Reduction: Formation of p-methoxyhydrocinnamyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl p-methoxyhydrocinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-methylphenyl)propanoate
- Methyl 3-(4-ethoxyphenyl)propanoate
Comparison: Methyl p-methoxyhydrocinnamate is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQLYAFBUYHFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306095 | |
Record name | Methyl 3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15823-04-8 | |
Record name | 15823-04-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-(4-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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